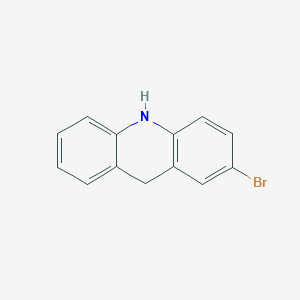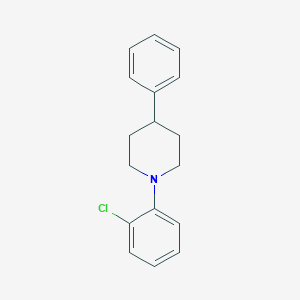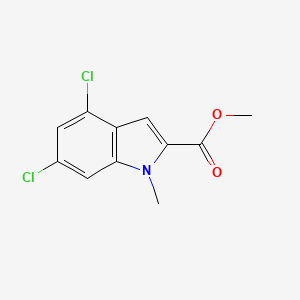
methyl 4,6-dichloro-1-methyl-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,6-Dichloro-1-methylindole-2-carboxylate is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are significant in both natural products and synthetic drugs due to their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,6-Dichloro-1-methylindole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate indole derivative and chlorinating agents.
Chlorination: The indole core is subjected to chlorination to introduce chlorine atoms at the 4 and 6 positions.
Carboxylation: Finally, the carboxylate group is introduced at the 2 position to complete the synthesis.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4,6-Dichloro-1-methylindole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the indole core to more oxidized derivatives.
Reduction: Reduction reactions can reduce the chlorine atoms or other functional groups.
Substitution: Substitution reactions can replace chlorine atoms with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized indole derivatives, reduced indole derivatives, and substituted indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Methyl 4,6-Dichloro-1-methylindole-2-carboxylate is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: In the medical field, Methyl 4,6-Dichloro-1-methylindole-2-carboxylate is explored for its therapeutic potential. Its derivatives may be developed into drugs targeting various diseases.
Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various industrial applications.
Mecanismo De Acción
The mechanism by which Methyl 4,6-Dichloro-1-methylindole-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the biological context in which the compound is used. For example, in anticancer applications, it may interact with enzymes or receptors involved in cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Methyl 3,5-Dichloro-1-methylindole-2-carboxylate
Methyl 4,6-Dibromo-1-methylindole-2-carboxylate
Methyl 4,6-Dichloro-1-ethylindole-2-carboxylate
Uniqueness: Methyl 4,6-Dichloro-1-methylindole-2-carboxylate is unique due to its specific substitution pattern on the indole ring, which influences its reactivity and biological activity
Propiedades
Fórmula molecular |
C11H9Cl2NO2 |
|---|---|
Peso molecular |
258.10 g/mol |
Nombre IUPAC |
methyl 4,6-dichloro-1-methylindole-2-carboxylate |
InChI |
InChI=1S/C11H9Cl2NO2/c1-14-9-4-6(12)3-8(13)7(9)5-10(14)11(15)16-2/h3-5H,1-2H3 |
Clave InChI |
SYWHOEXLRNEJGL-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC2=C1C=C(C=C2Cl)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Propyne, 3-[(1-methylethyl)thio]-](/img/structure/B15359019.png)
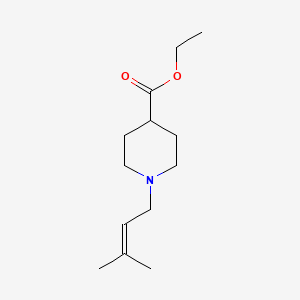
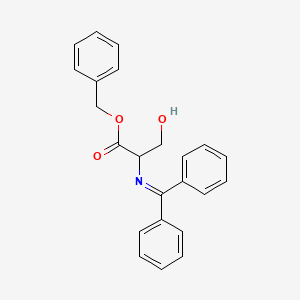
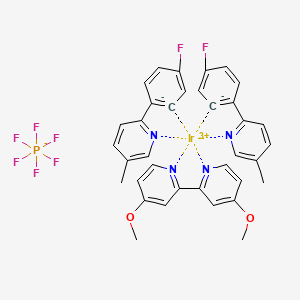
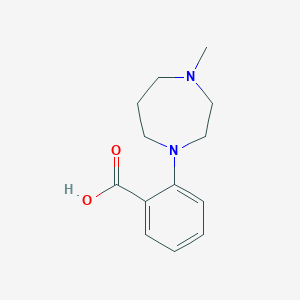
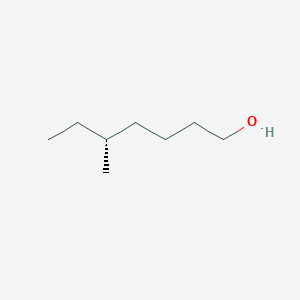
![Methyl 2-azabicyclo[3.1.1]heptane-5-carboxylate;hydrochloride](/img/structure/B15359054.png)
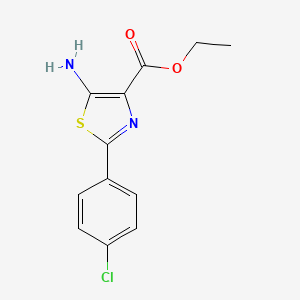
![[4-Amino-2-(trifluoromethyl)phenyl]methyl acetate](/img/structure/B15359066.png)
![7-Bromo-5-methyl-2-(1,4-oxazepan-4-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B15359091.png)
![6-[3-(Butylamino)-4-phenoxy-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15359097.png)
![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonitrile](/img/structure/B15359107.png)
